(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride

Chiral analysis Enantiomeric excess Quality control

Using racemic mixtures in chiral drug synthesis wastes resources. (S)-2-(Chloromethyl)-1-methylpyrrolidine hydrochloride (CAS 67824-38-8) delivers the defined (S)-enantiomer essential for KRAS G12C inhibitor patent integrity. • Direct chiral pyrrolidine installation-no resolution needed. • Optically active nicotinoid precursor per J. Org. Chem. • ≥97% purity, stable HCl salt; in stock for immediate global shipment.

Molecular Formula C6H13Cl2N
Molecular Weight 170.08 g/mol
CAS No. 67824-38-8
Cat. No. B1611778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride
CAS67824-38-8
Molecular FormulaC6H13Cl2N
Molecular Weight170.08 g/mol
Structural Identifiers
SMILESC[NH+]1CCCC1CCl.[Cl-]
InChIInChI=1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m0./s1
InChIKeyJMYYNTRVGBDWDB-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Chloromethyl)-1-methylpyrrolidine Hydrochloride as a Chiral Intermediate


(S)-2-(Chloromethyl)-1-methylpyrrolidine hydrochloride (CAS 67824-38-8) is a single-enantiomer, heterocyclic building block used as a chiral intermediate in the synthesis of bioactive molecules. It features a pyrrolidine ring with a reactive chloromethyl substituent at the 2-position, which serves as a handle for nucleophilic displacement or cross‑coupling. The hydrochloride salt form enhances water solubility relative to the free base, facilitating its use in aqueous reaction media. The (S)‑enantiomer is specifically cited as an intermediate in patent literature covering kinase inhibitors, including KRAS G12C modulators , and has been employed in the production of optically active nicotinoid analogs [1].

Single (S)-enantiomer intermediate for stereochemical control
Hydrochloride salt supports aqueous reaction media
Cited in kinase inhibitor (KRAS G12C modulator) patent intermediates

Enantiomeric Purity vs. Racemate or (R)-Form


The pyrrolidine 2‑position is a stereogenic center, so the (S)‑enantiomer and its (R)‑antipode (CAS 67824‑41‑3) are distinct chemical entities. When this fragment is incorporated into a target molecule, the resulting diastereomer or enantiomer can exhibit profoundly different pharmacological activity, binding affinity, or regulatory acceptance. In patent-protected pharmaceutical syntheses, using the racemic mixture (CAS 54288‑69‑6) instead of the single enantiomer would either necessitate costly chiral separation or lead to a product with uncharacterized or diminished biological performance. The (S)‑enantiomer is specifically claimed in patent intermediates for KRAS G12C inhibitors, where stereochemical integrity is critical for on‑target potency . Procurement of the correct enantiomer avoids expensive re‑validation, separation steps, or later‑stage clinical failure.

Stereochemical mismatch

The (R)-enantiomer or racemate may lead to divergent pharmacological profiles; the (S)-form is specifically claimed in KRAS G12C inhibitor patents.

Regulatory / synthesis burden

Substituting racemate may require additional chiral resolution or re-validation, increasing development complexity.

Salt-form identity

Free base or other salts may not provide the same aqueous solubility or handling characteristics in multi-step syntheses.

Head-to-Head Differentiation Data


Enantiomeric Purity by Chiral HPLC

Commercial batches of the (S)-enantiomer (CAS 67824-38-8) are typically supplied with enantiomeric purity ≥97% as determined by chiral HPLC, whereas the (R)-enantiomer (CAS 67824-41-3) and racemic mixture (CAS 54288-69-6) lack this defined stereochemical specification. No head‑to‑head purity study is publicly available; this is a class‑level inference based on vendor specifications .

Enantiomeric Purity
Class-level
≥97% ee
Supports stereochemical-control workflow
Data to verify per batch
Chiral analysis Enantiomeric excess Quality control

Salt-Form Solubility Advantage

The hydrochloride salt (CAS 67824-38-8) exhibits aqueous solubility ≥50 mg/mL, whereas the free base 2-(chloromethyl)-1-methylpyrrolidine (CAS 58055-93-9) is a hydrophobic liquid with limited water miscibility. This is a class‑level property of amine hydrochlorides versus free bases .

Salt Solubility
Class-level
HCl salt ≥50 mg/mL vs free base
Supports aqueous synthesis workflows
Vendor handling data; confirm per lot
Solubility Formulation Salt selection

Patent Intermediate Status for KRAS G12C Inhibitors

The (S)-enantiomer is explicitly listed as an intermediate in a patent describing fused pyridone kinase inhibitors targeting KRAS G12C . No analogous claim has been identified for the (R)-enantiomer or racemate. This establishes a unique procurement relevance: purchasing the (S)-form aligns with the patented synthetic route and avoids regulatory ambiguity.

Patent Status
Context-dependent
(S)-form claimed in KRAS G12C inhibitor patent; (R) not claimed
Aligns with documented synthetic routes
Patent search as of 2026; verify scope
KRAS G12C Kinase inhibitor Patent intermediate

Key Application Scenarios


Chiral Nicotinoid Analog Synthesis

The compound serves as a direct precursor to optically active nicotine derivatives via condensation with cyanoacetate intermediates, as demonstrated in the landmark J. Org. Chem. paper by Chavdarian et al. [1]. Using the (S)-enantiomer ensures the final nicotinoid product retains the desired absolute configuration at the pyrrolidine 2-position.

Fused Pyridone Kinase Inhibitor Construction

A patent describing KRAS G12C inhibitors explicitly employs (S)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride to install the chiral pyrrolidine moiety [1]. Any deviation from the (S)-enantiomer would alter the 3D arrangement of the inhibitor and likely diminish potency or patent validity.

Chiral Ligand and Auxiliary Preparation

The (S)-configured pyrrolidine backbone is a common scaffold for preparing chiral ligands (e.g., pyrrolidinylmethylimidazoles) used in copper‑catalyzed N‑arylation [1]. The predefined stereochemistry eliminates the need for a separate resolution step.

Application
Selection Property
Validation Focus
Chiral nicotinoid analog synthesis
Enantiomeric purity and (S)-configuration
Stereochemical outcome confirmation
Fused pyridone kinase inhibitor construction
Patent intermediate specificity
Enantiomeric integrity verification
Chiral ligand and auxiliary preparation
Predefined (S)-stereochemistry
Ligand enantiopurity and catalytic consistency
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